molecular formula C15H11NO B14270367 (3E)-3-Phenyl-3-(phenylimino)prop-1-en-1-one CAS No. 141259-03-2

(3E)-3-Phenyl-3-(phenylimino)prop-1-en-1-one

Cat. No.: B14270367
CAS No.: 141259-03-2
M. Wt: 221.25 g/mol
InChI Key: LIJHWSAXWSDUSM-UHFFFAOYSA-N
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Description

(3E)-3-Phenyl-3-(phenylimino)prop-1-en-1-one is an organic compound characterized by the presence of a phenyl group and an imino group attached to a prop-1-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-Phenyl-3-(phenylimino)prop-1-en-1-one typically involves the condensation reaction between benzaldehyde and aniline in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which then undergoes further reaction to form the final product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-Phenyl-3-(phenylimino)prop-1-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction could produce phenylamines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (3E)-3-Phenyl-3-(phenylimino)prop-1-en-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: A precursor in the synthesis of (3E)-3-Phenyl-3-(phenylimino)prop-1-en-1-one.

    Aniline: Another precursor used in the synthesis.

    Schiff Bases: Compounds with similar imino functional groups.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of phenyl and imino groups makes it a versatile compound in various chemical transformations and applications.

Properties

CAS No.

141259-03-2

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C15H11NO/c17-12-11-15(13-7-3-1-4-8-13)16-14-9-5-2-6-10-14/h1-11H

InChI Key

LIJHWSAXWSDUSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C=C=O

Origin of Product

United States

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